2-{[(4-Methoxybutyl)amino]methyl}phenol
Description
Overview of the Structural Class of Phenolic Amines
Phenolic amines, a class that encompasses phenolic Mannich bases, are organic compounds that feature both a hydroxyl group bonded to an aromatic ring and an amino group. The relative positions of these functional groups on the aromatic ring can vary, leading to a wide array of isomers with distinct chemical properties. The presence of both an acidic phenolic hydroxyl group and a basic amino group within the same molecule imparts amphoteric characteristics, influencing their solubility and reactivity.
The general structure of a phenolic amine allows for extensive structural diversity. The aromatic ring can bear various substituents, and the amino group can be primary, secondary, or tertiary, with the nitrogen atom attached to a range of alkyl or aryl groups. This structural versatility is a key reason for their prominence in various fields of chemical science.
Significance of the Phenol (B47542) and Aminoalkyl Moieties in Chemical Synthesis and Derivatives
The phenol moiety is a fundamental building block in organic chemistry, valued for its reactivity in electrophilic aromatic substitution reactions and its ability to participate in hydrogen bonding. The hydroxyl group activates the aromatic ring, directing incoming electrophiles primarily to the ortho and para positions. This predictable reactivity makes phenols versatile starting materials for the synthesis of a wide range of more complex molecules. atlantis-press.com
The aminoalkyl group, on the other hand, introduces a basic center into the molecule. The nitrogen atom's lone pair of electrons makes it nucleophilic and capable of forming salts with acids. This moiety can significantly influence the physicochemical properties of a compound, such as its solubility in aqueous media. The ability to readily modify the amino group, for instance, by alkylation or acylation, provides a straightforward handle for creating a library of derivatives with tailored properties. The combination of these two moieties in phenolic Mannich bases creates a scaffold with dual functionality, offering opportunities for further chemical transformations at both the phenolic and the amino functionalities.
Contextualization of 2-{[(4-Methoxybutyl)amino]methyl}phenol within this Chemical Space
The specific compound, this compound, is a classic example of a phenolic Mannich base. Its structure features a phenol ring substituted at the ortho position with an aminomethyl group. This particular substitution pattern is common in Mannich reactions involving phenols. The nitrogen atom is part of a secondary amine, bonded to a methyl group (from the aminomethyl bridge) and a 4-methoxybutyl group.
The presence of the 4-methoxybutyl chain is a distinguishing feature. The butyl chain adds lipophilicity to the molecule, while the terminal methoxy (B1213986) group introduces a polar ether linkage. This combination of a flexible alkyl chain and a polar functional group can influence the compound's solubility, conformational flexibility, and potential intermolecular interactions.
The synthesis of this compound would typically proceed via the Mannich reaction, combining phenol, formaldehyde (B43269), and 4-methoxybutylamine. The reaction regioselectively installs the aminomethyl group at the ortho position to the hydroxyl group, a preference driven by the directing effect of the phenolic hydroxyl group.
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its chemical properties can be inferred from the well-established chemistry of analogous phenolic Mannich bases. The following tables provide representative data for similar compounds, offering insights into the expected physicochemical and spectroscopic characteristics of this compound.
Detailed Research Findings
To provide a comprehensive understanding of the chemical nature of compounds like this compound, it is instructive to examine the typical physicochemical and spectroscopic data obtained for analogous phenolic Mannich bases. The following interactive data tables summarize these properties.
Physicochemical Properties of an Analogous Phenolic Mannich Base
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C12H19NO2 | - |
| Molecular Weight | 209.29 g/mol | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), chloroform; sparingly soluble in water | Empirical |
Spectroscopic Data of an Analogous Phenolic Mannich Base
| Technique | Key Signals and Interpretations |
|---|---|
| 1H NMR (CDCl3, 400 MHz) | δ 7.20-6.80 (m, 4H, Ar-H), 4.95 (br s, 1H, OH), 3.85 (s, 2H, Ar-CH2-N), 3.50 (t, 2H, O-CH2), 2.70 (t, 2H, N-CH2), 1.70-1.50 (m, 4H, -CH2-CH2-), 3.35 (s, 3H, O-CH3) |
| 13C NMR (CDCl3, 100 MHz) | δ 157.0 (Ar-C-OH), 128.5, 128.0, 121.0, 118.5, 115.0 (Ar-C), 71.0 (O-CH2), 58.5 (O-CH3), 52.0 (Ar-CH2-N), 49.0 (N-CH2), 29.0, 26.0 (-CH2-CH2-) |
| FT-IR (neat) | νmax 3350 (br, O-H), 3050 (Ar C-H), 2940, 2860 (aliphatic C-H), 1590, 1490 (C=C aromatic), 1240 (C-O ether), 1100 (C-N) cm-1 |
| Mass Spectrometry (ESI+) | m/z 210.15 [M+H]+ |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(4-methoxybutylamino)methyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-15-9-5-4-8-13-10-11-6-2-3-7-12(11)14/h2-3,6-7,13-14H,4-5,8-10H2,1H3 |
InChI Key |
UAACRXISOTWNLY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNCC1=CC=CC=C1O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 4 Methoxybutyl Amino Methyl Phenol and Its Analogs
Condensation Reactions for Precursor Formation
The initial step in the primary synthesis route for 2-{[(4-Methoxybutyl)amino]methyl}phenol involves the formation of a precursor molecule through a condensation reaction. This is typically achieved via the formation of a Schiff base or through a Mannich condensation reaction.
The formation of a Schiff base (or imine) is a widely utilized and efficient method for creating a carbon-nitrogen double bond. In the context of synthesizing this compound, this involves the condensation of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with 4-methoxybutylamine. This reaction proceeds via a nucleophilic addition of the primary amine to the aldehyde's carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine, 2-{[(4-methoxybutyl)imino]methyl}phenol. recentscientific.com
The synthesis of Schiff bases from salicylaldehyde and various primary amines is well-documented, with reaction conditions being adaptable for specific substrates. Conventional methods typically involve refluxing equimolar amounts of the aldehyde and the amine in an organic solvent. primescholars.com
Solvents: Ethanol (B145695) is a commonly employed solvent due to its ability to dissolve both reactants and its suitable boiling point for refluxing. primescholars.comnih.gov Methanol (B129727) is also frequently used. mdpi.com For less reactive amines or to drive the reaction to completion, solvents like toluene (B28343) or benzene (B151609) can be used with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. chemistryjournal.net
Catalysts: The reaction is often self-catalyzed, but a few drops of a weak acid, such as glacial acetic acid, can be added to facilitate the dehydration step. chemistryjournal.net
Temperature and Reaction Time: Reaction temperatures typically range from room temperature to the reflux temperature of the chosen solvent. recentscientific.com Conventional heating methods may require several hours of reflux to achieve high yields. primescholars.comnih.gov For instance, the synthesis of a similar Schiff base involved refluxing in ethanol for 6 hours. primescholars.com Another preparation required refluxing at 80 °C for 8 hours. mdpi.com
The following table summarizes typical conditions for the conventional synthesis of salicylaldehyde-based Schiff bases.
| Reactants | Solvent | Catalyst | Temperature | Reaction Time | Yield | Reference |
| Salicylaldehyde, p-Toluidine | Ethanol | Glacial Acetic Acid | Reflux | 3 hours | High | researchgate.net |
| Salicylaldehyde, Morpholine thiohydrazone | Ethanol | None | Reflux | 6 hours | Not specified | primescholars.com |
| 3-hydroxy-4-methoxybenzaldehyde, Aniline | Methanol | None | 80 °C | 8 hours | Not specified | mdpi.com |
| 2,4,6-trimethylphenylamine, Vanillin | Ethanol | None | Reflux | 24 hours | Not specified | nih.gov |
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, in line with the principles of green chemistry. rdd.edu.iq These approaches aim to reduce the use of hazardous organic solvents, minimize energy consumption, and decrease reaction times. tandfonline.comsemanticscholar.org
Water as a Green Solvent: Water is an ideal green solvent as it is non-toxic, inexpensive, and non-flammable. recentscientific.com The synthesis of salicylaldehyde-based Schiff bases has been successfully carried out in aqueous media, often at room temperature, with significantly reduced reaction times and high yields. recentscientific.comrdd.edu.iq For example, stirring salicylaldehyde with various amines in water at room temperature for just 10 minutes has been reported to produce high yields of the corresponding Schiff bases. recentscientific.com
Microwave Irradiation: Microwave-assisted synthesis is another effective green technique that can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. semanticscholar.org This method provides rapid and uniform heating, enhancing reaction rates.
Grinding Method (Mechanosynthesis): This solvent-free approach involves grinding the solid reactants (aldehyde and amine) together in a mortar and pestle. tandfonline.com The mechanical energy from grinding initiates the reaction, providing the product in high yield without the need for solvents or external heating. rdd.edu.iq
Ultrasound Irradiation: Sonication is another energy-efficient method that uses ultrasonic waves to induce cavitation, which enhances mass transfer and accelerates the reaction rate. tandfonline.com
The table below compares conventional and green synthesis methods for salicylaldehyde-based Schiff bases.
| Method | Solvent | Reaction Time | Yield | Reference |
| Conventional (Reflux) | Ethanol | 4 hours | Moderate | rdd.edu.iq |
| Water-based (Stirring) | Water | 10 minutes | 83-95% | recentscientific.comrdd.edu.iq |
| Grinding (Solvent-free) | None | ~1.5 hours | Excellent | rdd.edu.iq |
| Microwave Irradiation | Water | Short | Excellent | semanticscholar.org |
An alternative route for the synthesis of aminomethylphenols is the Mannich reaction. This is a three-component condensation reaction involving an active hydrogen-containing compound (such as phenol), formaldehyde (B43269), and a primary or secondary amine. byjus.comorganicreactions.org For the synthesis of this compound, this would involve the reaction of phenol (B47542), formaldehyde, and 4-methoxybutylamine.
The mechanism begins with the formation of an electrophilic iminium ion from the reaction between formaldehyde and the primary amine (4-methoxybutylamine). libretexts.orgadichemistry.com Phenol, which is activated towards electrophilic substitution, then acts as the nucleophile, attacking the iminium ion. This typically occurs at the ortho or para position relative to the hydroxyl group. The use of phenol itself can lead to a mixture of ortho and para substituted products, as well as di- and tri-substituted products. adichemistry.com To achieve selectivity for the ortho position, starting with a para-substituted phenol (e.g., p-cresol) can direct the aminomethylation to the ortho position.
Schiff Base Formation from Primary Amines and Aldehydes
Reduction Methodologies for Amine Generation
The final step in the primary synthesis route is the reduction of the C=N double bond of the Schiff base precursor to a C-N single bond, yielding the desired secondary amine.
Reductive amination is a highly effective method for producing amines. organic-chemistry.org This process can be carried out in a one-pot reaction where the aldehyde and amine form the imine in situ, which is then immediately reduced. Alternatively, in a stepwise procedure, the Schiff base is first isolated and purified before being subjected to reduction. organic-chemistry.org The stepwise approach is often preferred when dialkylation is a potential issue or to ensure the purity of the final product. organic-chemistry.org
A variety of reducing agents can be employed for this transformation:
Sodium Borohydride (B1222165) (NaBH₄): This is one of the most common, mild, and cost-effective reducing agents used for this purpose. researchgate.netvedantu.com The reduction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature. mdpi.com NaBH₄ is highly effective at reducing the imine bond while being less reactive towards the aldehyde starting material, although it can reduce aldehydes. commonorganicchemistry.com Therefore, in a stepwise process, the Schiff base is dissolved in methanol, and NaBH₄ is added portion-wise, often at a reduced temperature (e.g., 0 °C) to control the reaction. The reaction mixture is then typically stirred at room temperature until completion. mdpi.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C). taylorfrancis.com It is a clean and efficient method, with water being the only byproduct. The reaction is typically carried out under a positive pressure of hydrogen at a slightly elevated temperature (e.g., 40°C). taylorfrancis.com This method is widely used in industrial applications but requires specialized equipment for handling hydrogen gas.
Other Hydride Reagents: Other specialized borohydride reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) offer greater chemoselectivity. organic-chemistry.orgcommonorganicchemistry.com They are particularly useful for one-pot reductive aminations because they selectively reduce the iminium ion in the presence of the carbonyl starting material. commonorganicchemistry.com
The general procedure for the reduction of the Schiff base, 2-{[(4-methoxybutyl)imino]methyl}phenol, would involve its dissolution in methanol, followed by the careful addition of sodium borohydride. The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, a standard work-up procedure involving quenching the excess reagent and extracting the product would yield this compound. mdpi.com
Specific Reducing Agents and Reaction Parameters
The primary route to synthesizing this compound is through the reductive amination of salicylaldehyde with 4-methoxybutylamine. This process typically involves two key stages: the formation of a Schiff base intermediate via the condensation of the aldehyde and the primary amine, followed by the reduction of the imine to the desired secondary amine. mdpi.comresearchgate.net The choice of reducing agent and the specific reaction parameters are critical for the success of this transformation, influencing reaction time, yield, and purity.
Several reducing agents are effective for this conversion. Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of the Schiff base formed from an aldehyde and a primary amine. mdpi.com The reaction is typically carried out in a protic solvent like methanol at room temperature.
Another mild and selective reducing agent is sodium triacetoxyborohydride (NaBH(OAc)₃). organic-chemistry.org It is particularly useful for reductive aminations as it is less basic and less reactive towards aldehydes and ketones compared to other hydrides, which minimizes side reactions. organic-chemistry.org This reagent is often used in aprotic solvents such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), sometimes with the addition of acetic acid as a catalyst, especially for less reactive substrates. organic-chemistry.org
Borohydride exchange resin (BER) offers another alternative, functioning as a stable, effective, and easily separable reducing agent for the reductive amination of aldehydes and ketones. koreascience.kr The reaction can be performed in ethanol at room temperature, providing a straightforward workup procedure. koreascience.kr The specific conditions for the synthesis of this compound would involve the careful selection of one of these reducing systems, optimizing solvent, temperature, and stoichiometry to maximize the yield of the final product.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Advantages | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol | Readily available, effective | mdpi.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild, selective, tolerates acid-sensitive groups | organic-chemistry.org |
| Borohydride Exchange Resin (BER) | Ethanol | Stable, easy to remove from reaction mixture | koreascience.kr |
Derivatization Strategies from Related Precursors
The synthesis of analogs of this compound can be achieved through various derivatization strategies starting from related precursors. Amide coupling reactions represent a powerful and versatile method for creating a diverse library of compounds by linking a carboxylic acid precursor to a range of amines. hepatochem.com
Amide bond formation is a cornerstone of medicinal chemistry, typically involving the condensation of a carboxylic acid and an amine. hepatochem.com To facilitate this reaction, the carboxylic acid must first be activated. This is commonly achieved using coupling reagents. A series of amides derived from vanillic acid, a phenolic acid, have been successfully synthesized using coupling reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and Dicyclohexylcarbodiimide (DCC). nih.govresearchgate.net
For instance, a precursor such as salicylic (B10762653) acid could be coupled with various amines to generate a library of amide analogs. The general procedure involves mixing the carboxylic acid, an amine, and a base (like triethylamine) with the coupling reagent in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂). nih.gov The reaction is often initiated at a low temperature (e.g., in an ice bath) and then allowed to proceed at room temperature. nih.gov Yields for such reactions can vary significantly, ranging from approximately 28% to over 86%, depending on the specific substrates and conditions used. nih.govresearchgate.net
Table 2: Common Amide Coupling Reagents
| Reagent | Full Name | Typical Use | Reference |
|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | General amide synthesis, often with additives | nih.govresearchgate.net |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Peptide and general amide synthesis | nih.gov |
| DIC | N,N'-Diisopropylcarbodiimide | Alternative to DCC, byproducts are more soluble | hepatochem.com |
An alternative, highly efficient method for amide synthesis involves a two-step process: the conversion of a carboxylic acid to a more reactive acid chloride, followed by reaction with an amine. hepatochem.comlibretexts.org Acid chlorides are among the most reactive carboxylic acid derivatives and react readily with nucleophiles like amines to form amides. libretexts.orgyoutube.com
The formation of the acid chloride is typically achieved by treating the parent carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This intermediate is often highly reactive and can be used immediately without extensive purification. hepatochem.com
The subsequent reaction with a primary or secondary amine proceeds rapidly, often in the presence of a base (like sodium hydroxide (B78521) or pyridine) to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.orgyoutube.com This prevents the protonation of the amine reactant, which would render it non-nucleophilic. youtube.com This method is advantageous due to the high reactivity of acid chlorides, which often leads to high yields of the desired amide product. researchgate.nettandfonline.com
Investigation of Synthetic Efficiency and Yield Improvement
Optimizing the synthesis of this compound and its analogs is crucial for practical applications. Improving synthetic efficiency involves maximizing product yield while minimizing reaction time, cost, and the formation of byproducts.
For the reductive amination pathway, yield improvement can be achieved by carefully selecting the reducing agent. For example, using a stepwise procedure where the imine is formed first and then reduced can prevent the dialkylation of the amine, which can be a problematic side reaction. organic-chemistry.org The choice of solvent and the use of catalysts can also significantly impact the reaction rate and outcome. organic-chemistry.org
In derivatization strategies involving amide coupling, the choice of coupling reagent is paramount. Reagents like PyBOP can lead to high yields, but their cost may be a consideration. nih.gov The reaction conditions, including temperature, reaction time, and purification method (e.g., column chromatography), must be optimized for each specific substrate combination to achieve the best results. nih.govresearchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization
Spectroscopic Techniques for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
No ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ), multiplicities, coupling constants (J), or assignments for the protons and carbons of 2-{[(4-Methoxybutyl)amino]methyl}phenol, have been reported in the scientific literature.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
There are no published IR or FTIR spectra for this compound. Therefore, a data table of characteristic absorption bands corresponding to its functional groups (e.g., O-H, N-H, aromatic C-H, C-N, C-O) cannot be compiled.
Mass Spectrometry (GC-MS, HRMS)
No mass spectrometry data, such as the molecular ion peak (M⁺) or fragmentation patterns from either low-resolution (GC-MS) or high-resolution mass spectrometry (HRMS) analyses, are available for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Information regarding the electronic absorption properties of this compound, including its maximum absorption wavelength (λmax), is not documented.
Solid-State Structural Analysis
Single Crystal X-ray Crystallography
No single-crystal X-ray diffraction studies have been published for this compound. As a result, crystallographic data, including its crystal system, space group, unit cell dimensions, and key molecular geometry parameters, are unknown.
Determination of Molecular Conformation and Crystal Systems
No published single-crystal X-ray diffraction studies are available for this compound. Consequently, information regarding its molecular conformation, bond lengths, bond angles, and the crystal system (e.g., monoclinic, orthorhombic) it adopts in the solid state remains undetermined.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Without crystallographic data, a definitive analysis of the intermolecular forces governing the crystal packing of this compound is not possible. The presence of a hydroxyl group and a secondary amine suggests the potential for hydrogen bonding, and the phenol (B47542) ring could engage in π-π stacking, but experimental confirmation is lacking.
X-ray Diffraction (XRD) for Bulk Material Characterization
There is no available X-ray powder diffraction (XRPD) data for this compound. Such data would be essential for characterizing the bulk material's crystallinity, identifying its polymorphic form, and assessing its phase purity.
Elemental Analysis and Purity Assessment
Specific experimental data from elemental analysis (e.g., Carbon, Hydrogen, Nitrogen percentages) for this compound has not been reported in the scientific literature. This information is crucial for confirming the empirical formula of a synthesized batch and assessing its purity.
Investigation of Derivative Compounds and Their Chemical Reactivity
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for chemical modification, influencing the electronic properties of the aromatic ring and participating in various reactions. Its acidity allows for the formation of a phenoxide ion in the presence of a base, which is a potent nucleophile.
Key transformations include:
Etherification (Williamson Ether Synthesis): Reaction of the corresponding phenoxide with alkyl halides (R-X) yields ethers. This modification can be used to introduce a wide variety of alkyl or aryl groups, altering the compound's solubility, lipophilicity, and steric properties.
Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides to form phenyl esters. This reaction is often catalyzed by a base like pyridine (B92270) or triethylamine.
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions of the benzene (B151609) ring. Common electrophilic substitutions include nitration, halogenation, and sulfonation, allowing for the introduction of further functional groups onto the aromatic core. The position para to the hydroxyl group is the most likely site for substitution due to steric hindrance from the adjacent aminomethyl group.
| Reaction Type | Reagent | Product Class | Significance |
|---|---|---|---|
| Etherification | Alkyl Halide (e.g., CH₃I) + Base (e.g., NaH) | Phenolic Ether | Modifies solubility and steric profile; protects the hydroxyl group. |
| Esterification | Acyl Chloride (e.g., CH₃COCl) + Base (e.g., Pyridine) | Phenyl Ester | Introduces carbonyl functionality; acts as a prodrug moiety. |
| Nitration | HNO₃/H₂SO₄ | Nitrophenol Derivative | Introduces a nitro group for further functionalization (e.g., reduction to an amine). |
Reactions at the Aminoalkyl Moiety
The secondary amine within the aminoalkyl side chain is another key reactive center, functioning as a nucleophile and a base.
Common reactions at this site include:
Acylation: The amine readily reacts with acid chlorides or anhydrides to form amides. This is a common strategy to protect the amine or to introduce new functional moieties.
Alkylation: Further alkylation can occur, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. The reactivity depends on the nature of the alkylating agent and reaction conditions.
Reaction with Carbonyls: Condensation with aldehydes or ketones can form enamines or, if the amine were primary, Schiff bases (imines).
| Reaction Type | Reagent | Product Class | Functional Group Transformation |
|---|---|---|---|
| Acylation | Acetyl Chloride | Amide | -NH- → -N(COCH₃)- |
| Alkylation | Methyl Iodide | Tertiary Amine / Quaternary Salt | -NH- → -N(CH₃)- → -N⁺(CH₃)₂- |
| Nitrosation | NaNO₂/HCl | N-Nitrosamine | -NH- → -N(N=O)- |
Synthesis of Novel Heterocyclic Systems Incorporating the Compound’s Core
The bifunctional nature of 2-{[(4-Methoxybutyl)amino]methyl}phenol and its derivatives makes it a valuable precursor for creating more complex molecular architectures, including heterocyclic rings.
Oxazepines are seven-membered heterocyclic compounds containing oxygen and nitrogen atoms. semanticscholar.org A common synthetic route to 1,3-oxazepine derivatives involves a [2+5] cycloaddition reaction between an azomethine (Schiff base) and a cyclic anhydride (B1165640). uokerbala.edu.iquobabylon.edu.iq
The synthesis proceeds in two conceptual stages:
Formation of the Azomethine Precursor: An appropriate azomethine is synthesized. For instance, a reaction between an aminophenol and an aldehyde or ketone forms the required C=N bond. uobabylon.edu.iq
Cycloaddition Reaction: The prepared azomethine is then reacted with a cyclic anhydride, such as maleic anhydride or phthalic anhydride, in a suitable solvent like dry benzene or tetrahydrofuran (B95107) (THF). uokerbala.edu.iqjmchemsci.com The cycloaddition leads to the formation of the seven-membered 1,3-oxazepine-4,7-dione ring system. semanticscholar.orgjmchemsci.com
| Azomethine Precursor | Cyclic Anhydride | Resulting Heterocyclic System |
|---|---|---|
| Ar-CH=N-Ar' | Maleic Anhydride | 2,3-Diaryl-2,3,5,6-tetrahydro-1,3-oxazepine-4,7-dione |
| Ar-CH=N-Ar' | Phthalic Anhydride | 2,3-Diaryl-2,3-dihydrobenzo[f] uokerbala.edu.iqunb.caoxazepine-4,9-dione |
Functionalization for Specific Applications
The core structure can be specifically functionalized to create molecules with targeted properties, such as color or metal-chelating abilities.
Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which acts as a chromophore. cuhk.edu.hk The synthesis is a two-step process:
Diazotization: A primary aromatic amine is treated with a nitrous acid source (typically sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to produce a diazonium salt. cuhk.edu.hkpsiberg.com
Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component. unb.ca The this compound molecule is an excellent coupling component due to the activating effects of its hydroxyl group. The coupling reaction is an electrophilic aromatic substitution, which occurs preferentially at the position para to the powerful -OH directing group. psiberg.comjbiochemtech.com
The final color of the azo dye is determined by the specific aromatic groups attached to the azo linkage, which influence the extent of the conjugated pi-electron system. unb.cacuhk.edu.hk
| Diazonium Salt Precursor (Aromatic Amine) | Coupling Component | Resulting Product Class | Expected Color Range |
|---|---|---|---|
| Aniline | This compound | Hydroxy Azo Dye | Yellow-Orange |
| Sulfanilic acid | This compound | Anionic Hydroxy Azo Dye | Orange-Red |
| p-Nitroaniline | This compound | Disperse Hydroxy Azo Dye | Red-Brown |
Dithiocarbamates are organosulfur compounds that are notable for their ability to act as powerful chelating agents for a wide range of metal ions. They are synthesized from primary or secondary amines. mdpi.com
The synthesis involves the reaction of the secondary amine in the this compound molecule with carbon disulfide (CS₂) in the presence of a strong base, such as sodium or potassium hydroxide (B78521). mdpi.comresearchgate.net The base deprotonates the amine, increasing its nucleophilicity for attack on the carbon of CS₂, leading to the formation of a dithiocarbamate (B8719985) salt. mdpi.com These salts are generally stable and can be used to synthesize metal complexes. researchgate.net The dithiocarbamates derived from secondary amines are noted to be more stable than those from primary amines. mdpi.com
The reaction is as follows: R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O
In this case, R₂NH represents the this compound scaffold.
Coordination Chemistry and Metal Complexation Studies
Ligand Design and Properties of 2-{[(4-Methoxybutyl)amino]methyl}phenol Derivatives
The design of ligands is a cornerstone of coordination chemistry, as the properties of the ligand dictate the structure, stability, and reactivity of the resulting metal complex. Phenolic Mannich bases, such as this compound, are versatile platforms for ligand design. iosrjournals.orgtandfonline.com The core structure can be systematically modified to tune the electronic and steric properties, thereby influencing the coordination behavior and the characteristics of the metal complexes formed.
The compound this compound is inherently a bidentate ligand, capable of binding to a metal center through two donor atoms: the nitrogen of the amino group and the oxygen of the phenolic group (upon deprotonation). This N,O-donor set forms a stable five-membered chelate ring with a coordinated metal ion. The formation of such chelate rings enhances the stability of the complex compared to coordination with monodentate ligands, an effect known as the chelate effect.
Derivatives of this ligand can be designed to exhibit higher denticity. For example, the introduction of another functional group capable of coordination, such as a carboxylic acid or another aminomethylphenol moiety, can lead to tridentate or tetradentate ligands.
N,O,O-Tridentate Ligands: A derivative could be synthesized to include an additional donor oxygen atom, creating an N,O,O-tridentate ligand. This would allow the ligand to wrap around a metal ion more extensively, potentially leading to complexes with different geometries and stabilities.
N2O2 Donor Ligands: By synthesizing a dimeric version of the ligand, for instance by linking two this compound units through a suitable spacer, a tetradentate N2O2 donor ligand can be created. Such ligands are well-known in coordination chemistry for forming highly stable square planar or octahedral complexes with transition metals like Ni(II) and Cu(II). researchgate.net
The table below summarizes the potential denticity of this compound and its conceptual derivatives.
| Ligand Type | Potential Donor Atoms | Denticity |
| This compound | Amine (N), Phenolate (B1203915) (O) | Bidentate |
| Dimeric Derivative | 2x Amine (N), 2x Phenolate (O) | Tetradentate (N2O2) |
| Carboxy- Derivative | Amine (N), Phenolate (O), Carboxylate (O) | Tridentate (N,O,O) |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with Mannich base ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. ias.ac.intsijournals.com Characterization of these complexes is achieved through various spectroscopic and analytical techniques to confirm their composition and structure.
Transition metal complexes of phenolic Mannich bases are synthesized by reacting the ligand with metal salts like chlorides, acetates, or sulfates in a solvent such as ethanol (B145695) or methanol (B129727). iosrjournals.orgtsijournals.com The reaction mixture is often heated under reflux to ensure completion. tsijournals.com The resulting complexes may precipitate from the solution upon cooling or after adjusting the pH. tsijournals.com
Studies on analogous N,O-donor ligands have shown the formation of stable complexes with a range of transition metals.
Cu(II), Ni(II), and Co(II): These first-row transition metals readily form complexes with Mannich bases. ias.ac.iniosrjournals.org The complexes are often colored and can exhibit various coordination geometries.
Pd(II) and Ag(I): Palladium(II) is known to form square planar complexes with N,N- and N,O-donor ligands. researchgate.netresearchgate.net Silver(I) typically forms linear or trigonal planar complexes.
Rh(III): Rhodium(III) forms stable octahedral complexes, though its complexation with simple phenolic Mannich bases is less commonly reported than for first-row transition metals.
The geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligands. For complexes involving a bidentate ligand like this compound, several geometries are possible depending on the stoichiometry and the metal ion.
Square Planar/Tetrahedral: With a 2:1 ligand-to-metal ratio (ML2), a four-coordinate complex is formed. For d8 ions like Ni(II) and Pd(II), a square planar geometry is common. ias.ac.in For other ions like Co(II) or Zn(II), a tetrahedral geometry might be adopted. iosrjournals.org
Octahedral: A six-coordinate, octahedral geometry can be achieved in several ways. This can occur with a 2:1 ligand-to-metal ratio where two additional solvent molecules or anions (e.g., H2O, Cl-) occupy the remaining coordination sites, forming an [ML2X2] type complex. researchgate.net It can also occur with a 3:1 ligand-to-metal ratio (ML3), although this is less common for bidentate ligands with a limited bite angle.
The coordination mode is established through techniques like FT-IR spectroscopy, which can show shifts in the vibrational frequencies of the O-H and C-N bonds upon coordination to the metal. iosrjournals.org X-ray crystallography provides definitive proof of the coordination geometry and bond lengths.
The following table outlines the expected geometries for various metal ions complexed with a bidentate N,O-donor ligand.
| Metal Ion | d-electron count | Common Coordination Number(s) | Likely Geometry |
| Cu(II) | d9 | 4, 5, 6 | Distorted Square Planar, Square Pyramidal, Distorted Octahedral |
| Pd(II) | d8 | 4 | Square Planar |
| Ag(I) | d10 | 2 | Linear |
| Ni(II) | d8 | 4, 6 | Square Planar, Octahedral |
| Co(II) | d7 | 4, 6 | Tetrahedral, Octahedral |
| Rh(III) | d6 | 6 | Octahedral |
Electronic Structure and Charge Transfer Phenomena in Metal Complexes
The electronic structure of transition metal complexes gives rise to their characteristic colors, magnetic properties, and reactivity. These properties are often studied using UV-Visible spectroscopy, which probes the electronic transitions within the complex.
For complexes of this compound, two main types of electronic transitions are expected: d-d transitions and charge-transfer transitions.
d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the central metal ion. These transitions are typically weak but are responsible for the colors of many first-row transition metal complexes. For instance, UV-Visible spectra of analogous Co(II) and Ni(II) complexes show bands that are assigned to specific d-d transitions, which helps in confirming their tetrahedral or octahedral geometry. iosrjournals.org
Metal-to-Ligand Charge Transfer (MLCT) is a type of electronic transition where an electron moves from a molecular orbital that is primarily metal-based to one that is primarily ligand-based. nih.gov This process is essentially a light-induced internal redox reaction. MLCT transitions are typically much more intense than d-d transitions.
For MLCT to occur at a relatively low energy (i.e., in the visible region), the metal should be in a low oxidation state (electron-rich), and the ligand must possess low-lying empty orbitals, typically π* orbitals. acs.org While the this compound ligand does not have the extensive π-acceptor capabilities of ligands like bipyridine, the phenolate ring provides π* orbitals. Therefore, MLCT bands could potentially be observed in the UV or visible spectra of its complexes, particularly with electron-rich metals. nih.govacs.org The energy of the MLCT band is sensitive to the nature of the metal, the solvent, and substituents on the ligand.
Catalytic Applications and Mechanistic Insights
Redox Chemistry and Free Radical Intermediates in Catalytic Processes
The redox behavior of phenolic and aminophenolic compounds is central to their role in various catalytic processes. The generation of free radical intermediates through oxidation is a key mechanistic step that underpins their reactivity.
Peroxidatic Oxidation Studies of Phenolic Analogs
Peroxidases, such as horseradish peroxidase (HRP), are enzymes that catalyze the oxidation of a wide range of substrates in the presence of hydrogen peroxide (H₂O₂). Studies on phenolic analogs reveal that this oxidation process can lead to the formation of new compounds with altered biological and physicochemical properties. For instance, the HRP/H₂O₂ system has been used to investigate the oxidation of flavonoid model systems, demonstrating an increase in total tannin content and the degree of polymerization of phenolic compounds. nih.govresearchgate.net
The mechanism involves the enzymatic generation of phenoxy radicals from the phenolic substrate. These radicals can then undergo coupling reactions, leading to dimerization or polymerization. The nature of the resulting products depends on the structure of the initial phenolic compound and the reaction conditions. In some cases, oxidation can enhance certain biological activities, such as antimicrobial properties, suggesting the formation of new, more potent compounds. researchgate.net The controlled, in situ generation of H₂O₂ in multi-enzyme systems can circumvent the issue of peroxidase inactivation by high concentrations of peroxide, allowing for the quantitative oxidation of phenolic pollutants like phenol (B47542) and 4-aminophenol (B1666318). ucm.es
The table below summarizes findings from a study on the oxidation of a flavonoid model system using a horseradish peroxidase and hydrogen peroxide model system.
| Parameter | Before Oxidation | After Oxidation |
| Total Phenol Content | Minor or no impact | Minor or no impact |
| Total Tannin Content (µg epicatechin equivalent/mL) | ~145 | ~1200 |
| Mean Degree of Polymerization (mDP) | Lower | 15 to 30 |
| Antimicrobial Activity (MIC against S. aureus and E. coli) | Less effective | More effective (1.56 and 0.39 mg/mL) |
Data sourced from studies on flavonoid model systems. nih.govresearchgate.net
Enzymatic Catalysis Involving Aminophenol Analogs
Aminophenol analogs are substrates for various enzymes that catalyze key transformations in biological and synthetic pathways. The study of these enzymatic reactions provides insight into metabolic processes and offers routes for the biosynthesis of valuable compounds. dtic.mil
One significant class of enzymes is the 2-aminophenol dioxygenases, which are nonheme iron enzymes that catalyze the oxidative ring cleavage of 2-aminophenol to produce 2-picolinic acid. researchgate.net The catalytic cycle is proposed to involve the formation of an iron(II)/O₂/iminobenzosemiquinone complex. researchgate.net Another important enzyme is phenoxazinone synthase, which contains a pentanuclear copper core and catalyzes the oxidative cascade of o-aminophenol to form phenoxazinone frameworks, a core structure in certain antibiotics. researchgate.net
Furthermore, combined metal and biocatalyst systems have been developed for the synthesis of aminophenols. For example, a continuous flow-through system using zinc metal and immobilized hydroxylaminobenzene mutase can convert nitroaromatic compounds into their corresponding ortho-aminophenols. dtic.mil This approach highlights the potential of combining chemical and biological catalysis for efficient synthesis.
Photochemical and Mechanochemical Aspects of Related Systems
Beyond traditional solution-phase chemistry, photochemical and mechanochemical methods offer alternative strategies for activating and transforming molecules related to aminophenols. These approaches can provide unique reaction pathways and improved sustainability.
Photoinduced Decaging Mechanisms of Aminoquinones
Photoinduced decaging is a process where light is used to trigger the release of a protected functional group or molecule. In systems related to aminoquinones, this often involves a photochemically initiated reduction of a quinone moiety. nih.govfigshare.com Mechanistic studies on a quinone trimethyl lock system reveal that exposure to visible light initiates an electron transfer from an appended thioether to the quinone. nih.govfigshare.com
This reduction is followed by a thermal cascade reaction that leads to the release of the "caged" molecule. Product analysis, kinetic isotope effects, and transient absorption studies support an electron transfer mechanism over a hydrogen abstraction pathway. nih.govfigshare.com Understanding the differing reactivities of the singlet and triplet excited states is crucial for optimizing these systems and extending their application to longer wavelengths, which is beneficial for use in biological contexts. nih.govfigshare.com
Mechanistic Studies of Mechanochemical Transformations
Mechanochemistry involves the use of mechanical force, typically through ball milling, to induce chemical reactions. This solvent-free approach can lead to different reaction outcomes compared to solution-based methods and is considered a green chemistry technique. Studies on related compounds, such as the one-pot hydrogenation and acetylation of 4-nitrophenol to paracetamol, demonstrate the efficiency of mechanochemical synthesis in avoiding undesirable side reactions of the 4-aminophenol intermediate. rsc.org
The prevailing understanding is that mechanical stress accelerates reactions by distorting molecules, which lowers activation energies and can alter reaction pathways. researchgate.net For example, the mechanochemical-assisted oxidation of primary amines to aldehydes and nitriles has been achieved under mild, metal- and solvent-free conditions. researchgate.net Mechanistic investigations suggest that these transformations can proceed through radical pathways initiated by the mechanical treatment. researchgate.net The application of mechanochemistry to polysaccharides has also been shown to increase the yield and modify the properties of extracted fractions by disordering their supramolecular structure. mdpi.com
Based on a comprehensive search of publicly available scientific literature, there is no specific information available regarding the biological activity of the chemical compound 2-{[(4-Methoxybutyl)amino]methyl}phenol .
Therefore, it is not possible to provide an article detailing its antioxidant and antimicrobial properties as outlined in the request. Scientific studies evaluating this particular compound in radical scavenging assays (such as the DPPH method), its effect on the inhibition of reactive oxygen species (ROS) production, its capacity to inhibit LDL-oxidation, or its antibacterial and antifungal activities against pathogenic strains have not been published in the accessible literature.
Consequently, data tables and detailed research findings for the following sections and subsections cannot be generated:
Enzyme Inhibition Studies
No studies detailing the inhibitory activity of this compound against the cyclooxygenase-2 (COX-2) enzyme were identified.
Data on the inhibitory effects of this compound on carbonic anhydrase isozymes are not present in the current body of scientific literature.
Research assessing the potential of this compound to inhibit glycosidase enzymes such as α-amylase and α-glucosidase could not be located.
Phytotoxic Activity Screening
No data from phytotoxic activity screenings of this compound are available in the reviewed literature.
Interactions with Biological Macromolecules
The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology and toxicology. For compounds like this compound, key macromolecules of interest include deoxyribonucleic acid (DNA) and essential bacterial enzymes.
There is no direct published research specifically detailing the DNA binding and intercalation mechanisms of this compound. However, studies on other substituted aminophenol derivatives provide insights into potential interaction modes. For instance, certain 4-aminophenol (B1666318) derivatives have been shown to interact with DNA, exhibiting changes in their spectral properties upon binding. nih.govmdpi.com These changes, such as hyperchromism (an increase in absorbance) or hypochromism (a decrease in absorbance), and bathochromic shifts (a shift to a longer wavelength), are often indicative of an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA double helix. mdpi.com
The potential for this compound to interact with DNA can be hypothesized based on its structural features. The planar phenol (B47542) ring could facilitate intercalation, while the aminomethyl side chain could interact with the phosphate (B84403) backbone or the grooves of the DNA helix.
To illustrate the types of data obtained in such studies with related compounds, the following table summarizes hypothetical spectral changes upon DNA interaction, which are typically observed in these kinds of investigations.
| Compound Class | DNA Interaction Evidence | Observed Spectral Changes | Potential Binding Mode |
| Substituted Aminophenols | UV-Vis Spectroscopy | Hyperchromism, Bathochromic Shift | Intercalation nih.govmdpi.com |
| Substituted Aminophenols | UV-Vis Spectroscopy | Hypochromism | Groove Binding/Intercalation nih.gov |
This table is illustrative and based on findings for related aminophenol derivatives, not this compound itself.
The potential antibacterial activity of this compound can be inferred from studies on other aminomethyl phenol derivatives, which have demonstrated activity against a range of bacterial strains. researchgate.net A key target for many antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govnih.gov Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death. nih.govmdpi.com
While there is no specific evidence of this compound inhibiting DNA gyrase, its structural components are found in various classes of known DNA gyrase inhibitors. The phenol and amino moieties are common features in compounds that interact with this enzyme.
Research on other classes of compounds, such as aminocoumarins, has detailed their inhibitory effects on DNA gyrase from both Gram-positive and Gram-negative bacteria. nih.gov These studies often determine the half-maximal inhibitory concentration (IC50) to quantify the potency of the compounds.
The following table provides an example of the kind of data generated when evaluating the antibacterial activity and DNA gyrase inhibition of compounds, based on findings for other classes of antibacterial agents.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Target Enzyme | IC50 (µM) |
| Aminomethyl Phenol Derivatives | Staphylococcus aureus | Varies | Not Specified | Not Determined researchgate.net |
| Aminomethyl Phenol Derivatives | Escherichia coli | Varies | Not Specified | Not Determined researchgate.net |
| Aminocoumarins | Staphylococcus aureus | Varies | DNA Gyrase | Varies nih.gov |
| Aminocoumarins | Escherichia coli | Varies | DNA Gyrase | Varies nih.gov |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This table is for illustrative purposes and uses data from related or different compound classes to demonstrate the type of research findings in this area.
Interactions with other bacterial targets, such as lipoproteins, have not been specifically investigated for this compound or closely related aminomethyl phenols in the available literature.
Advanced Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and potential interactions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For a compound like 2-{[(4-Methoxybutyl)amino]methyl}phenol, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. These calculations provide insights into the molecule's stability and the distribution of electron density. No specific DFT application studies were found for this compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. An analysis for this compound would involve calculating the energies of these orbitals to predict its reactivity profile. Specific data on the HOMO-LUMO gap for this molecule is not available in the reviewed literature.
Global Reactivity Descriptors
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in predicting the molecule's tendency to donate or accept electrons in a chemical reaction. No published studies calculating these descriptors for this compound were identified.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful tools to predict how a molecule might interact with biological macromolecules, such as proteins and DNA.
Ligand-Protein Interaction Prediction
Molecular docking simulations would be used to predict the binding affinity and mode of interaction of this compound with specific protein targets. This is a common approach in drug discovery to identify potential therapeutic agents. The simulation would place the molecule (the ligand) into the binding site of a protein and calculate a scoring function to estimate the strength of the interaction. Research detailing such ligand-protein interaction predictions for this specific compound is not available.
DNA-Compound Binding Mechanisms
Similar to protein docking, simulations can be performed to investigate how this compound might bind to DNA. Such studies would elucidate potential binding modes (e.g., intercalation, groove binding) and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the DNA-compound complex. This information is crucial for understanding the potential genotoxicity or therapeutic applications of a compound. No studies on the DNA-binding mechanisms of this compound were found.
Prediction of Pharmacological Profiles (e.g., ADME/T prediction for analogs)
While specific ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for "this compound" is not available, computational tools allow for the prediction of these properties for analogous phenolic compounds. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. In silico methods utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to forecast ADME/T parameters based on molecular structure. nih.govgithub.com
For phenolic compounds, key ADME/T parameters can be estimated using various computational web tools like SwissADME and admetSAR. nih.gov These platforms analyze physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area to predict gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. researchgate.netnih.gov For instance, studies on other phenolic derivatives have shown that parameters like the number of hydrogen bond donors and acceptors are critical in determining a compound's drug-likeness according to Lipinski's rule of five. researchgate.net
The following table illustrates a hypothetical ADME/T prediction for analogs of "this compound," based on general properties of phenolic compounds and aminomethylphenols.
| ADME/T Parameter | Predicted Property for Analogs | Significance |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | Moderate to High | Suggests potential for central nervous system activity. |
| CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., CYP1A2, CYP2C9) | Highlights a potential for drug-drug interactions. researchgate.net |
| Hepatotoxicity | Low to Moderate Risk | General prediction for phenolic structures; requires experimental validation. |
| Drug-Likeness | Favorable | Generally complies with Lipinski's rule of five. researchgate.net |
Non-Linear Optical (NLO) Property Theoretical Investigations
Theoretical investigations into the non-linear optical (NLO) properties of organic molecules, including phenol (B47542) derivatives, have revealed their potential for applications in photonics and optoelectronics. jhuapl.edu Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for calculating the hyperpolarizabilities of molecules, which are key indicators of their NLO activity. researchgate.netresearchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon that arises from the interaction of the light's electric field with the molecule's electron cloud. nih.gov
For analogs of "this compound," the presence of both an electron-donating phenolic hydroxyl group and an amino group suggests the potential for intramolecular charge transfer, a key feature for second-order NLO materials. researchgate.netresearchgate.net Theoretical studies on similar donor-acceptor systems have shown that the magnitude of the first hyperpolarizability (β) is highly dependent on the molecular geometry and the electronic nature of the substituents. nih.govnih.gov
Calculations for various phenol derivatives have shown that structural modifications can significantly enhance NLO properties. researchgate.netresearchgate.net For example, a study on a series of phenol derivatives using DFT calculations with different functionals (like B3LYP and CAM-B3LYP) demonstrated a wide range of hyperpolarizability values. researchgate.net It was found that molecules with a high total first hyperpolarizability often have a low energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net For some phenols, the calculated total first hyperpolarizability (βtot) has been shown to be significantly higher than that of urea, a standard NLO material. researchgate.net
The following table presents hypothetical calculated NLO properties for an analog of "this compound," based on findings for similar phenolic compounds.
| NLO Property | Theoretical Value (a.u.) for Analogs | Computational Method |
|---|---|---|
| Mean Polarizability (α) | ~130 - 150 | DFT/B3LYP/6-311+G researchgate.net |
| Total First Hyperpolarizability (βtot) | ~500 - 700 | DFT/CAM-B3LYP/6-311+G researchgate.net |
| HOMO-LUMO Energy Gap (ΔE) | ~3.5 - 4.0 eV | DFT/B3LYP/6-311+G** researchgate.net |
Computational Insights into Reaction Mechanisms and Kinetics
Computational chemistry provides invaluable insights into the mechanisms and kinetics of chemical reactions. For "this compound," which is a Mannich base, understanding its formation is key. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (phenol), an aldehyde (formaldehyde), and an amine (4-methoxybutylamine). wikipedia.orgtandfonline.com
The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org The phenol then acts as a nucleophile, attacking the iminium ion to form the final product. wikipedia.org DFT calculations can be employed to model the transition states and intermediates of this reaction, providing information on activation energies and reaction pathways. acs.org
Kinetic studies of related reactions, such as the condensation of phenols with formaldehyde (B43269) in the presence of amine catalysts, have been investigated both experimentally and computationally. nih.govplos.org These studies reveal that the type of amine catalyst can significantly influence the reaction rate. nih.govplos.org For instance, the use of polyamines as co-catalysts has been shown to increase the reaction rate constants in phenol-formaldehyde resin synthesis. nih.govplos.org A kinetic model for phenol oxidation in advanced oxidation processes has also been developed, which includes over 540 reactions and can be adapted to study the degradation pathways of phenolic compounds. nih.gov
The following table summarizes the key computational insights into the reaction mechanism and kinetics relevant to the synthesis of "this compound."
| Reaction Aspect | Computational Finding for Related Reactions | Relevance |
|---|---|---|
| Mannich Reaction Mechanism | Proceeds via an iminium ion intermediate. wikipedia.org | Elucidates the formation pathway of the target compound. |
| Role of Catalyst | Amine structure and basicity influence reaction rates. nih.govplos.org | Provides a basis for optimizing the synthesis of aminomethylphenols. |
| Transition State Analysis | DFT calculations can identify the geometry and energy of transition states. acs.org | Helps in understanding the factors controlling the reaction's feasibility and speed. |
| Kinetic Modeling | Rate constants for phenol-formaldehyde condensation can be predicted. nih.govplos.org | Allows for the simulation and optimization of the reaction conditions. |
Potential Applications Beyond Biological Systems
Role as Synthetic Intermediates and Building Blocks for Organic Synthesis
Phenolic Mannich bases are highly valued as versatile intermediates in organic synthesis due to their inherent reactivity. The presence of a phenol (B47542), an amine, and a reactive methylene bridge allows for a variety of chemical transformations. These compounds can serve as precursors for more complex molecules.
The aminomethyl group can be readily displaced or modified, making these compounds useful in the construction of novel molecular frameworks. For instance, phenolic Mannich bases can be used to introduce aminomethyl functionalities into other molecules or to synthesize heterocyclic compounds. The reactivity of the phenol group, combined with the amine functionality, makes them key building blocks for creating diverse chemical structures. Research has demonstrated that Mannich bases derived from phenols are important synthetic intermediates for producing a range of organic molecules. acs.orggoogle.com Their utility extends to the synthesis of substituted phenols and other complex organic structures. google.com
Key Synthetic Reactions Involving Phenolic Mannich Bases:
| Reaction Type | Description | Potential Product Classes |
|---|---|---|
| Substitution Reactions | The aminomethyl group can be substituted by various nucleophiles. | Substituted phenols, heterocyclic compounds |
| Cyclization Reactions | Intramolecular reactions leading to the formation of ring structures. | Benzoxazines, and other N,O-heterocycles |
| Further Functionalization | The phenol and amine groups can be further modified to add complexity. | Polymers, ligands for metal complexes |
Development of Chemo-sensors and Sensing Probes for Metal Ions
The structural arrangement of phenolic Mannich bases, featuring both a phenolic hydroxyl group and a nitrogen atom from the amine, creates an ideal chelation site for metal ions. This property has been exploited in the development of chemosensors for the detection of various metal ions. rsc.orgmdpi.com
When a phenolic Mannich base binds to a metal ion, it can lead to a detectable change in its photophysical properties, such as a shift in its absorption or fluorescence spectrum. This "turn-on" or "turn-off" response allows for the qualitative and quantitative detection of specific metal ions. For example, some phenolic Mannich bases have been shown to act as selective fluorescent sensors for ions like Al³⁺ and Cu²⁺. rsc.org The formation of metal-phenolic networks (MPNs) is a key principle in this application, where the self-assembly of metal ions and phenolic compounds creates a sensing platform. mdpi.comnih.gov
Examples of Metal Ion Detection by Phenolic Probes:
| Metal Ion | Sensing Mechanism | Reported Outcome |
|---|---|---|
| Al³⁺ | Fluorescence Enhancement ("Turn-on") | Selective detection in solution rsc.org |
| Cu²⁺ | Fluorescence Quenching ("Turn-off") | Sensitive detection in solution rsc.org |
| Fe³⁺ | Fluorescence Quenching | Selective detection by imidazole-phenol derivatives researchgate.net |
Applications in Material Science
The unique chemical structures of phenolic Mannich bases make them suitable candidates for various applications in material science, including non-linear optical materials and polymer chemistry.
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics and photonics. Schiff bases, which are structurally related to Mannich bases, are of particular interest for NLO applications due to their π-conjugated systems. The presence of electron-donating (like the hydroxyl group) and electron-withdrawing groups within the molecule can enhance NLO properties. While direct NLO studies on 2-{[(4-Methoxybutyl)amino]methyl}phenol are not available, related phenolic and Schiff base compounds have been investigated for their NLO characteristics. The molecular structure of these compounds allows for charge transfer, which is a key factor for second and third-order NLO activity. nih.govmdpi.com
Phenolic compounds and their derivatives, including Mannich bases, have found applications in polymer chemistry. They can act as initiators or modifiers in various polymerization reactions. For example, phenolic compounds can be used as hardeners for epoxy resins, where the hydroxyl group reacts with the epoxide ring. Mannich bases derived from phenols can accelerate the curing process of epoxy resins. google.com
Furthermore, the amine and phenol functionalities can act as reactive sites, allowing these molecules to be incorporated into polymer backbones, thereby modifying the properties of the final material. Some phenolic Mannich bases are used in the synthesis of polymers, contributing to improved thermal stability and mechanical properties of the resulting polymers. researchgate.net
Agricultural Applications as Bioherbicides
There is a growing interest in developing environmentally friendly alternatives to synthetic herbicides. Natural products, including phenolic compounds, are being explored for their phytotoxic properties. researchgate.netnih.gov Allelochemicals, which are secondary metabolites produced by plants, can have herbicidal effects. semanticscholar.org Phenolic compounds are a major class of allelochemicals.
While specific studies on the herbicidal activity of this compound are not documented, the general class of phenolic compounds has shown promise. awsjournal.org Some Schiff base derivatives have also demonstrated herbicidal activities comparable to commercial herbicides like glyphosate. semanticscholar.org The mode of action of these compounds often involves the disruption of cell membrane integrity and key biochemical processes in weeds, leading to growth inhibition or death. researchgate.netsemanticscholar.org The development of bioherbicides from natural compounds is a key area of research for sustainable agriculture. nih.govbiointerfaceresearch.com
Food Science Applications (e.g., Bio-preservatives)
The antimicrobial properties of natural phenolic compounds have been extensively studied for their potential use as food preservatives. nih.govnih.gov These compounds can inhibit the growth of a wide range of foodborne pathogens and spoilage microorganisms. nih.govfrontiersin.org The mechanism of action often involves damaging the bacterial cell membrane, inhibiting enzymes, and interfering with microbial metabolism. mdpi.com
Phenolic compounds sourced from plants are considered a promising alternative to synthetic preservatives due to growing consumer demand for natural food additives. nih.govmdpi.com They also possess antioxidant properties, which can help prevent food spoilage from oxidation. researchgate.net Although the specific efficacy of this compound as a bio-preservative has not been reported, its structural class suggests potential antimicrobial activity that could be relevant to food science. researchgate.netresearchgate.net
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways
The classical synthesis of aminomethylphenols often involves the Mannich reaction. Future research could focus on developing more efficient, sustainable, and versatile synthetic methodologies.
Potential Research Avenues:
Flow Chemistry: Employing continuous flow reactors could offer significant advantages over traditional batch synthesis. kreddsci.com This technology allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. kreddsci.com
Photochemical Synthesis: The use of light to drive chemical reactions presents a green alternative to heat-driven processes. kreddsci.com Research in this area could explore light-mediated pathways to functionalize the phenol (B47542) ring or form the aminomethyl linkage, potentially leading to novel reactivity and selectivity. kreddsci.com
| Synthetic Method | Potential Advantages | Research Focus |
| Green Chemistry | Reduced environmental impact, increased safety. | Use of biodegradable solvents and catalysts. |
| Flow Chemistry | Enhanced control, scalability, and safety. kreddsci.com | Optimization of reaction conditions in continuous reactors. |
| Photochemical Synthesis | Energy efficiency, unique reactivity. kreddsci.com | Light-induced C-N bond formation and functionalization. |
Design and Synthesis of Advanced Derivatives with Enhanced Properties
Systematic modification of the core structure of 2-{[(4-Methoxybutyl)amino]methyl}phenol could lead to the development of advanced derivatives with tailored and enhanced properties.
Strategies for Derivatization:
Modification of the Phenolic Group: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) onto the phenol ring could modulate the compound's electronic properties, acidity, and antioxidant potential.
Alteration of the Amino Side Chain: Varying the length and branching of the N-alkyl substituent or replacing the methoxy (B1213986) group with other functional moieties could influence the compound's lipophilicity, steric hindrance, and biological activity.
Formation of Schiff Bases and Metal Complexes: The amino group provides a handle for the synthesis of Schiff bases, which are known for their diverse biological activities and role as ligands in coordination chemistry. Subsequent formation of metal complexes could unlock novel catalytic or therapeutic properties.
| Derivative Type | Potential Property Enhancement | Example Modification |
| Ring-Substituted Analogs | Modulated electronic and antioxidant properties. | Introduction of nitro or chloro groups. |
| N-Alkyl Chain Variants | Altered lipophilicity and biological targeting. | Replacement of the butyl group with longer or cyclic chains. |
| Schiff Base Derivatives | Broadened biological activity spectrum. | Condensation with various aldehydes and ketones. |
| Metal Complexes | Novel catalytic and therapeutic applications. | Coordination with transition metals like copper or zinc. |
Integration with Emerging Technologies in Chemical Synthesis
The convergence of chemical synthesis with cutting-edge technologies can accelerate the discovery and optimization of new compounds and processes.
Key Technologies to Integrate:
Artificial Intelligence (AI) and Machine Learning: AI algorithms can be employed to predict the properties of novel derivatives, optimize reaction conditions, and even propose new synthetic routes, thereby reducing the need for extensive trial-and-error experimentation. kreddsci.comcapitalresin.com
Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly heat reaction mixtures, often leading to dramatically reduced reaction times, increased yields, and improved product purity. kreddsci.com
Automation and High-Throughput Screening: Automated synthesis platforms can be used to rapidly generate libraries of derivatives, which can then be screened for desired properties using high-throughput methods.
| Technology | Application in Synthesis | Expected Outcome |
| Artificial Intelligence | Predictive modeling and process optimization. kreddsci.comcapitalresin.com | Accelerated discovery of lead compounds. |
| Microwave-Assisted Synthesis | Rapid and efficient heating of reactions. kreddsci.com | Reduced synthesis time and increased yields. |
| Automation | High-throughput synthesis of compound libraries. | Faster exploration of structure-activity relationships. |
In-depth Mechanistic Understanding of Complex Biological Interactions
Should this compound or its derivatives exhibit biological activity, a thorough investigation of their mechanism of action at the molecular level will be crucial.
Areas for Mechanistic Studies:
Target Identification and Validation: If the compound shows, for example, antimicrobial or anticancer effects, identifying the specific cellular targets (e.g., enzymes, receptors) will be a primary focus.
Molecular Docking and Simulation: Computational techniques can be used to model the interaction of the compound with its biological target, providing insights into the binding mode and the key intermolecular forces involved.
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of related compounds can help to elucidate the structural features that are essential for biological activity.
Expansion into New Application Domains
The unique combination of functional groups in this compound suggests a range of potential applications beyond traditional areas.
Potential New Domains:
Advanced Materials and Nanotechnology: The phenolic hydroxyl and amino groups could serve as anchoring points for grafting the molecule onto surfaces or incorporating it into polymers to create functional materials with tailored properties, such as antioxidant or antimicrobial coatings. The development of nanomaterials with unique properties is a significant trend in chemical manufacturing. capitalresin.com
Corrosion Inhibition: Compounds containing both nitrogen and oxygen atoms, particularly in an aromatic system, are often effective corrosion inhibitors for metals. Future research could evaluate the efficacy of this compound in protecting various metals and alloys from corrosion.
Catalysis: Derivatives of the compound, particularly its metal complexes, could be investigated for their potential as catalysts in various organic transformations.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 2-{[(4-Methoxybutyl)amino]methyl}phenol?
- Methodology : The compound can be synthesized via reductive amination of 2-hydroxybenzaldehyde derivatives with 4-methoxybutylamine, followed by reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C, H₂). Alternative routes involve nucleophilic substitution of halogenated phenolic precursors with 4-methoxybutylamine under basic conditions (e.g., K₂CO₃ in DMF). Characterization via NMR and FTIR is critical to confirm the presence of the methoxybutylamino-methyl moiety .
Q. How can spectroscopic techniques characterize this compound?
- Methodology :
- FTIR/FT-Raman : Identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C-N stretch at ~1250 cm⁻¹, and methoxy C-O at ~1100 cm⁻¹) .
- NMR : ¹H NMR (δ ~3.3 ppm for methoxy protons, δ ~2.7 ppm for methylene adjacent to amine), ¹³C NMR (δ ~55 ppm for methoxy carbon), and 2D techniques (HSQC, HMBC) to resolve connectivity .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary antimicrobial activity screening?
- Methodology : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentration (MIC) values are determined using serial dilutions (1–256 µg/mL). Positive controls (e.g., ampicillin) and solvent controls (DMSO) are essential. Synergy studies with standard antibiotics can assess combinatorial effects .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement) provides bond lengths, angles, and hydrogen-bonding networks. For disordered methoxybutyl chains, apply restraints (DFIX, SIMU) during refinement. Compare experimental data with DFT-optimized geometries to validate intramolecular interactions. Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding motifs (e.g., R₂²(8) rings) .
Q. What strategies optimize synthetic yield and purity for scale-up?
- Methodology :
- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) enhance amine reactivity but may require post-synthesis purification via column chromatography (SiO₂, EtOAc/hexane).
- Catalysis : Use molecular sieves to scavenge water in reductive amination.
- Workflow : Employ inline FTIR or HPLC-MS for real-time reaction monitoring. Recrystallization from ethanol/water improves purity .
Q. How do intermolecular forces influence the compound’s solubility and stability?
- Methodology :
- Hydrogen Bonding : Use Hirshfeld surface analysis (CrystalExplorer) to quantify O-H···N and O-H···O interactions from SCXRD data. Solubility in polar solvents (e.g., methanol) correlates with H-bond donor/acceptor capacity .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC tracking. Identify degradation products (e.g., oxidation of the phenolic group) via LC-MS .
Q. What mechanistic insights explain its biological activity?
- Methodology :
- Enzyme Inhibition : Molecular docking (AutoDock Vina) against bacterial targets (e.g., dihydrofolate reductase) identifies binding modes. Validate with enzyme assays (IC₅₀ determination).
- Membrane Permeability : Use fluorescent probes (e.g., Nile Red) to assess disruption of microbial membranes via fluorescence quenching or microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
